1-Acetyl-2-picolinoylhydrazine

Descripción general

Descripción

1-acetyl-2-picolinoylhydrazine is a colorless powder. (NTP, 1992)

Azapicyl is a hydrazine compound that has been investigated for antineoplastic activity. (NCI04)

Actividad Biológica

1-Acetyl-2-picolinoylhydrazine (APH) is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound, also known as NSC-68626, has been investigated for its antitumor properties and mechanisms of action against various cancer cell lines.

Chemical Structure and Properties

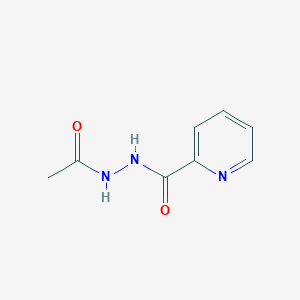

This compound is characterized by its hydrazine functional group attached to an acetyl and a picolinoyl moiety. The chemical structure can be represented as follows:

This structure contributes to its biological activity, influencing its interaction with biological targets.

Research indicates that this compound exhibits significant antitumor activity through multiple mechanisms:

- Inhibition of Tumor Growth : APH has been shown to inhibit the proliferation of various cancer cell lines, including Sarcoma 180, L1210 leukemia, and Walker 256 carcinosarcoma .

- Induction of Apoptosis : Studies suggest that APH may induce apoptosis in cancer cells, leading to cell death through intrinsic pathways .

- Modulation of Enzyme Activity : The compound may affect the activity of enzymes involved in nucleotide metabolism, which is crucial for cancer cell survival and proliferation .

Case Studies

- Clinical Pharmacologic Study : A study conducted on the pharmacologic effects of APH revealed its potential as an antineoplastic agent. It was administered to patients with advanced-stage cancers, showing promising results in tumor reduction and symptom alleviation .

- Comparative Analysis : In a comparative study against other chemotherapeutic agents, APH demonstrated superior efficacy in specific tumor models, particularly in cases resistant to standard treatments .

Toxicity Profile

While APH shows significant antitumor activity, its toxicity profile is crucial for evaluating its therapeutic potential. Research indicates that:

- Dose-Dependent Toxicity : The compound exhibits dose-dependent toxic effects on normal cells, which necessitates careful dosing strategies in clinical applications .

- Side Effects : Common side effects observed include gastrointestinal disturbances and hematological changes, which are typical for many chemotherapeutic agents .

Biological Activity Spectra

A computer-aided prediction study analyzed the biological activity spectra of APH alongside other organic compounds. This study highlighted its potential interactions with various biological targets, suggesting a broad spectrum of activity beyond just antitumor effects .

Partition Coefficients

The partition coefficient (log P) of APH has been measured to understand its lipophilicity and absorption characteristics. A log P value of approximately 3.15 indicates moderate lipophilicity, which may enhance its bioavailability when administered .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Oncology

1-Acetyl-2-picolinoylhydrazine has been investigated for its potential antitumor properties. In clinical trials, it was administered to children with various malignant neoplasms, resulting in complete regressions in some cases. Specifically, one documented case showed significant tumor reduction in a child suffering from cancer . This highlights its potential as a chemotherapeutic agent.

Biochemical Studies

In addition to its anticancer applications, this compound has been utilized in biochemical studies to explore enzyme-substrate interactions. Its ability to modify biological molecules makes it valuable for understanding metabolic pathways and enzyme kinetics.

Clinical Trials Overview

A notable clinical trial involving this compound included 37 pediatric patients with malignant tumors. The outcomes indicated that while not all patients experienced regression, the results were promising enough to warrant further investigation into its efficacy and safety profiles .

Research Findings

- Tumor Induction Studies : Research has demonstrated that hydrazine derivatives can induce tumors in animal models, providing insights into their carcinogenic potential and mechanisms .

- Comparative Analysis : Studies comparing this compound with other similar compounds have shown varying degrees of effectiveness against different cancer types, emphasizing the need for tailored therapeutic approaches.

Data Table: Summary of Applications

Propiedades

IUPAC Name |

N'-acetylpyridine-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-6(12)10-11-8(13)7-4-2-3-5-9-7/h2-5H,1H3,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDJAMXYLIRPRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024408 | |

| Record name | 1-Acetyl-2-picolinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-acetyl-2-picolinoylhydrazine is a colorless powder. (NTP, 1992) | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (NTP, 1992) | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17433-31-7 | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19710 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyridinecarboxylic acid, 2-acetylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17433-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azapicyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017433317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azapicyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Acetyl-2-picolinoylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ACETYL-2-PICOLINOYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186TH42ZNH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.